molecular formula C11H12F3NO2 B14867064 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester

2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester

Cat. No.: B14867064
M. Wt: 247.21 g/mol
InChI Key: MNGSLCBDILXXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester typically involves the reaction of 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile with ethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester offers unique advantages due to its ester functionality, which can be readily modified to introduce additional chemical diversity. The trifluoromethyl group also imparts enhanced stability and lipophilicity, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-(1-amino-2,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-6-4-3-5-7(8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3

InChI Key

MNGSLCBDILXXTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C(F)(F)F)N

Origin of Product

United States

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